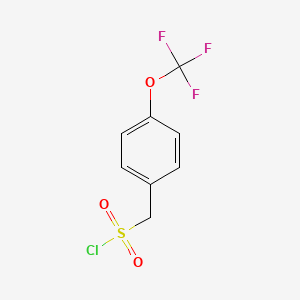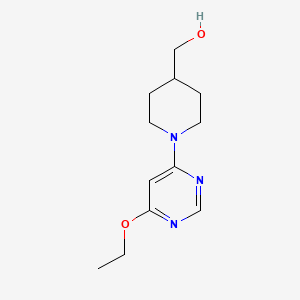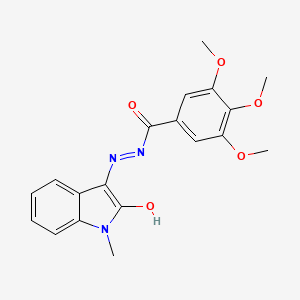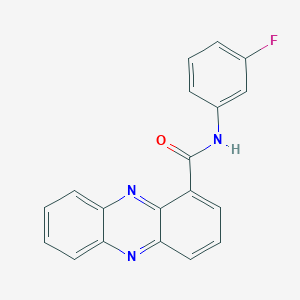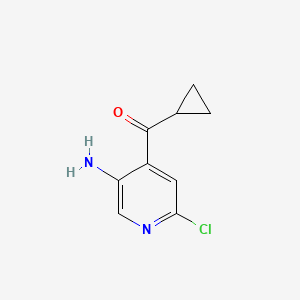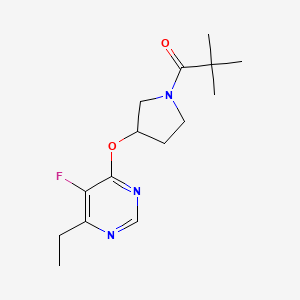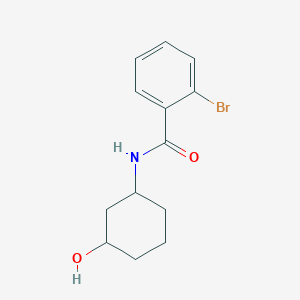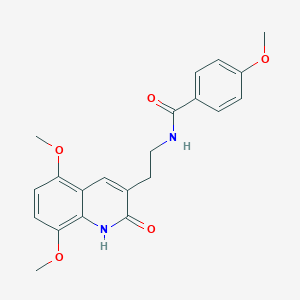
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 34572-31-1 . It has a molecular weight of 233.27 and its linear formula is C13H15NO3 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is represented by the linear formula C13H15NO3 .Chemical Reactions Analysis
This compound can be used as a reactant for the synthesis of various derivatives. For instance, it can be used in the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents, and in Friedel-Crafts acylation with nitrobenzoyl chloride .Physical And Chemical Properties Analysis
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Applications De Recherche Scientifique
Synthesis of Indolylquinoxalines
This compound is used as a reactant in the preparation of indolylquinoxalines by condensation reactions . Indolylquinoxalines are a class of compounds that have shown potential in various biological activities, including anticancer, antiviral, and antibacterial properties.
Preparation of Alkylindoles
It is also used in the preparation of alkylindoles via Ir-catalyzed reductive alkylation . Alkylindoles are important in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Arylation Reactions
This compound is used as a reactant in arylation reactions using a palladium acetate catalyst . Arylation is a key step in the synthesis of many biologically active compounds, including drugs and agrochemicals.
Enantioselective Friedel-Crafts Alkylation
It is used as a reactant in enantioselective Friedel-Crafts alkylation . This reaction is a powerful tool for the construction of carbon-carbon bonds, which is crucial in the synthesis of many complex organic molecules.
Stereoselective Synthesis of Cyclopentaindolones
This compound is used in the stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation . Cyclopentaindolones are a class of compounds that have shown potential in various biological activities, including anticancer properties.
Synthesis of Oxazino [4,3-a]indoles
It is used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . Oxazinoindoles are a class of compounds that have shown potential in various biological activities, including anticancer and antiviral properties.
Preparation of Indolecarboxamides
This compound is used in the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists . Cannabinoid CB1 receptor antagonists are a class of drugs that have potential therapeutic applications in obesity and related metabolic disorders.
Preparation of Indole-3-propionic Acids
It is used as a reactant for the preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents . Indole-3-propionic acids are a class of compounds that have shown potential in various biological activities, including anti-inflammatory and analgesic properties.
Safety And Hazards
This compound is associated with certain hazards. The GHS07 pictogram indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if on skin or in eyes, rinsing cautiously with water .
Orientations Futures
The indole nucleus is a widespread motif used in drug discovery and found in many pharmacologically active compounds . Therefore, the study and synthesis of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate and its derivatives could provide valuable insights for the development of new pharmaceuticals .
Propriétés
IUPAC Name |
ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)14-11-6-5-9(16-3)7-10(11)12/h5-7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNTIJXCHIBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)
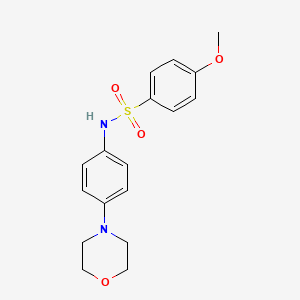
![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2462283.png)
